

Application Notes and Protocols: Crystallographic Studies of the Mozenavir- Protease Complex

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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1684245

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Mozenavir** (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[3][4] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[4] Crystallographic studies of the **Mozenavir**-protease complex are essential for understanding the molecular interactions that drive its high affinity and for guiding the structure-based design of next-generation antiviral agents. These studies provide a high-resolution view of the inhibitor bound to the enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions.

Quantitative Data Summary

The binding affinity and inhibitory constants are critical metrics for evaluating the efficacy of a protease inhibitor. **Mozenavir** demonstrates potent inhibition of the HIV-1 protease.

Parameter	Value	Target Enzyme	Reference
Inhibitory Constant (Ki)	0.3 nM	HIV-1 Protease	[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the expression, purification, and crystallization of an HIV-1 protease in complex with **Mozenavir**, followed by X-ray crystallographic analysis. These protocols are based on established methods for studying HIV-1 protease-inhibitor complexes.

Protocol 1: Recombinant HIV-1 Protease Expression and Purification

- Gene Expression:
 - A synthetic gene encoding the 99-amino acid HIV-1 protease is typically cloned into an E. coli expression vector (e.g., pET series). To enhance stability and prevent autoproteolysis or oxidation, the protease is often expressed as a variant with stabilizing mutations.[\[5\]](#)
 - Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)pLysS).
 - Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
 - Induce protein expression with 1 mM isopropyl β -D-1-thiogalactopyranoside (IPTG) and continue incubation for 3-4 hours.
- Purification from Inclusion Bodies:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl) and lyse the cells by sonication. The protease is typically found in inclusion bodies.
 - Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing Triton X-100 to remove membrane components.
 - Solubilize the inclusion bodies in a buffer containing 6 M guanidine hydrochloride or 8 M urea.
- Refolding and Final Purification:

- Refold the solubilized protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 10% glycerol, 5 mM DTT) to a final protein concentration of approximately 0.1 mg/mL.
- Allow the protein to refold overnight at 4°C.
- Concentrate the refolded protease and purify it further using size-exclusion chromatography to isolate the active dimeric form.
- Assess purity using SDS-PAGE and determine the concentration using a spectrophotometer.

Protocol 2: Crystallization of the Mozenavir-Protease Complex

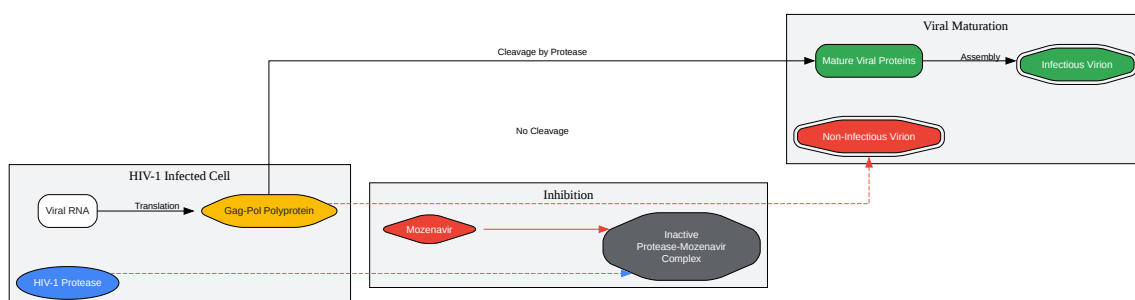
- Complex Formation:
 - Incubate the purified, active HIV-1 protease dimer with a 5-fold molar excess of **Mozenavir** (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice prior to setting up crystallization trials.[\[5\]](#)
- Crystallization (Vapor Diffusion):
 - The hanging drop vapor diffusion method is commonly used.[\[5\]](#)
 - Mix 1 µL of the **Mozenavir**-protease complex solution with 1 µL of the reservoir solution on a siliconized glass coverslip.
 - Invert and seal the coverslip over the well of a crystallization plate containing 500 µL of the reservoir solution.
 - A typical reservoir solution may contain 0.25 M sodium citrate (pH 6.0) and 40-60% saturated ammonium sulfate.[\[5\]](#)
 - Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Protocol 3: X-ray Data Collection, Structure Solution, and Refinement

- Crystal Harvesting and Cryoprotection:
 - Carefully harvest the crystals from the drop using a nylon loop.
 - Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
 - Flash-cool the crystal in a stream of liquid nitrogen (at 100 K).[\[5\]](#)
- X-ray Diffraction Data Collection:
 - Collect diffraction data at a synchrotron beamline.
 - The crystals typically belong to common space groups like P212121.[\[6\]](#)
- Data Processing and Structure Solution:
 - Process the diffraction images using software such as HKL2000 to integrate reflections and scale the data.[\[6\]](#)[\[7\]](#)
 - Solve the structure using the molecular replacement method, with a previously determined structure of an unliganded or inhibitor-bound HIV-1 protease as a search model.
- Refinement:
 - Refine the structural model against the experimental data using software like REFMAC or PHENIX.[\[5\]](#)[\[8\]](#)
 - Manually rebuild the model and fit the **Mozenavir** ligand into the electron density map using programs like Coot.[\[5\]](#)
 - Validate the final structure for geometric correctness and agreement with the diffraction data.

Visualizations

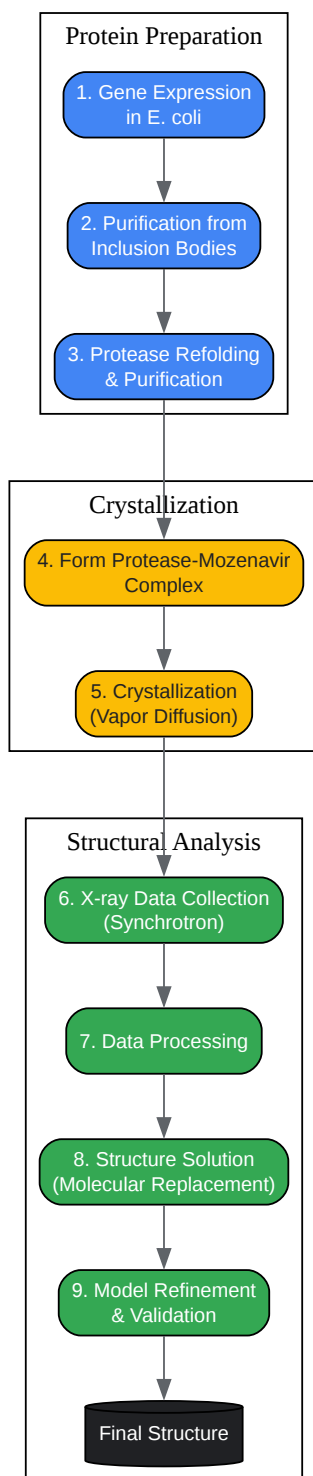
Mechanism of Action



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Caption: **Mozenavir** blocks HIV-1 maturation by inhibiting protease-mediated polyprotein cleavage.

Experimental Workflow



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Caption: Workflow for determining the crystal structure of the **Mozenavir**-protease complex.

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